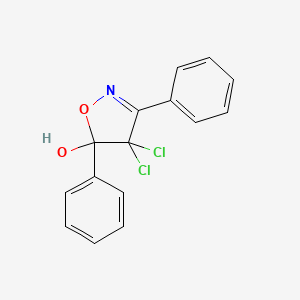
3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide” is a compound that contains a piperidine ring . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in modern organic chemistry . For instance, the reaction of N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles can lead to the formation of various piperidine derivatives .
Molecular Structure Analysis
Sulfonamides, such as “3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide”, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be quite complex. For instance, the reaction of N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles can lead to the formation of various piperidine derivatives .
科学的研究の応用
Medicinal Chemistry and Drug Design
The piperidine moiety in this compound plays a crucial role in drug design. Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms. Their derivatives are prevalent in pharmaceuticals and alkaloids . Researchers have explored the synthesis of substituted piperidines using various methods, aiming to create biologically active compounds. The compound could serve as a scaffold for designing novel drugs targeting specific diseases.
Antileishmanial Activity
Piperidine derivatives have shown promise as antileishmanial agents. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people worldwide. Researchers have investigated the potential of piperidine-based compounds in combating this neglected tropical disease. Further studies could explore the efficacy of our compound against Leishmania species .
Antimalarial Properties
Another area of interest is the antimalarial activity of piperidine-containing compounds. Malaria remains a global health challenge, and novel antimalarial agents are urgently needed. Researchers could evaluate the compound’s effectiveness against Plasmodium species, the causative agents of malaria .
Kinase Inhibition
Certain piperidine derivatives exhibit kinase inhibition properties. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases play essential roles in cancer progression, making them attractive targets for drug development .
Neurological Disorders
Given the central nervous system’s sensitivity to chemical modifications, researchers might explore the compound’s impact on neurological disorders. Piperidine-based molecules have been investigated for their potential in treating conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy. Our compound could be evaluated for neuroprotective effects .
Spiropiperidines and Beyond
Beyond the core piperidine structure, spiropiperidines (fused piperidine derivatives) have gained attention. Researchers could investigate whether our compound can form spiropiperidine derivatives and explore their biological activities. These compounds often exhibit diverse pharmacological effects .
作用機序
Target of Action
The primary target of 3-methoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) expressed in the brain, especially in the striatum, nucleus accumbens, and hippocampus .
Mode of Action
The compound acts as an antagonist at the 5-HT6 receptor . This means it binds to the receptor and blocks its activation by serotonin. This inhibition of the 5-HT6 receptor is thought to enhance glutamate and acetylcholine release, neurotransmitters associated with learning and memory .
Biochemical Pathways
The antagonism of the 5-HT6 receptor leads to an increase in the release of glutamate and acetylcholine in the brain . This can enhance synaptic plasticity, which is crucial for learning and memory. The exact biochemical pathways involved are still under investigation.
Pharmacokinetics
The compound shows a good pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would impact its bioavailability, determining how much of the drug reaches the site of action.
Result of Action
The result of the compound’s action is an improvement in cognitive function. By blocking the 5-HT6 receptor, the compound enhances the release of neurotransmitters associated with learning and memory . This can potentially improve cognitive symptoms associated with neurological disorders.
将来の方向性
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
特性
IUPAC Name |
3-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-5-2-6-18(12-17)27(24,25)21-13-15-7-10-22(11-8-15)19(23)16-4-3-9-20-14-16/h2-6,9,12,14-15,21H,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKMHFZQOWAEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)
![1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2470586.png)
![2-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2470587.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid](/img/structure/B2470588.png)
![N-Cyclopropyl-3-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2470589.png)
![2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2470590.png)

![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide](/img/structure/B2470598.png)
![Tricyclo[3.2.1.0(2,4)]octan-6-OL](/img/structure/B2470599.png)

![methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate](/img/structure/B2470604.png)
![N-(3,4-dimethylbenzyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2470605.png)
![[1-(1,1-Difluoroethyl)cyclopropyl]methanol](/img/structure/B2470606.png)
